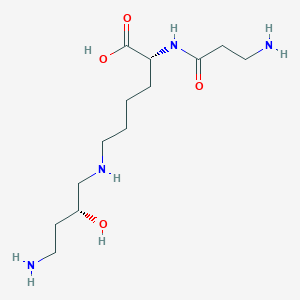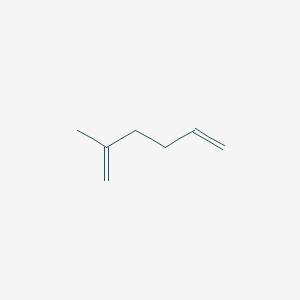
2-苯基萘
概述
描述
Synthesis Analysis
There are several methods for synthesizing 2-Phenylnaphthalene. One method involves the use of styrene oxides in a recyclable ionic liquid . Another method involves the use of styryl-2-methoxybenzenes .Molecular Structure Analysis
The molecular structure of 2-Phenylnaphthalene consists of a naphthalene ring with a phenyl group attached to the 2-position . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Phenylnaphthalene has a density of 1.1±0.1 g/cm3, a boiling point of 345.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 56.6±0.8 kJ/mol and a flash point of 155.9±13.7 °C . It has no H bond acceptors or donors, and one freely rotating bond .科学研究应用
合成和化学反应
- 已开发出一种简便的合成2-苯基萘的方案,利用金催化的二聚化过程,具有高选择性的碳亲核试剂途径 (Wang et al., 2011)。
- 报道了利用可回收的离子液体从苯乙烯环氧化物合成2-苯基萘的创新方法。该过程展示了更高的原子效率和更广泛的底物适用性 (Wagh & Bhanage, 2015)。
- 另一项研究专注于利用TFA催化方法从苯乙烯-2-甲氧基苯合成2-苯基萘,有助于开发菲的骨架和选择性ER-β激动剂 (Mudududdla et al., 2014)。
生物和药物应用
- 已探索用于识别ER选择性配体的2-苯基萘骨架。具有这种骨架的化合物显示出比异黄酮更高的ER亲和力和选择性,表明在治疗慢性炎症性疾病方面具有治疗潜力 (Mewshaw et al., 2005)。
- 一项针对2-苯基萘衍生物对人类乳腺癌细胞的细胞毒性的研究发现,某些衍生物,特别是带有羟基的衍生物,表现出显著的细胞毒性,具有在癌症治疗中的潜力 (Chang et al., 2015)。
- 另一项研究表明,2-苯基萘衍生物可以抑制巨噬细胞中脂多糖诱导的促炎介质,表明具有潜在的抗炎应用 (Chang, Liao, & Chen, 2017)。
材料科学和能源应用
- 已评估2-苯基萘作为高温能源应用的传热流体,显示出适用于高达800 K的发电和分离过程的性质 (McFarlane et al., 2010)。
- 在液晶半导体材料领域,已合成和表征了2-苯基萘的二烷基衍生物,用于它们的薄层相和光电性能,显示出正载流子的快速电子传输 (Takayashiki & Hanna, 2004)。
作用机制
Target of Action
2-Phenylnaphthalene primarily targets the mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB pathways in cells . These pathways play crucial roles in cellular responses to various stimuli, including stress, inflammation, and growth factors .
Mode of Action
2-Phenylnaphthalene interacts with its targets by downregulating the activation of the MAPK and NF-κB pathways . This downregulation results in decreased expression of inducible nitric oxide synthase and cyclooxygenase-II, and inhibited production of nitric oxide, interleukin-6, and tumor necrosis factor-α in cells stimulated with lipopolysaccharide (LPS) .
Biochemical Pathways
The compound affects the MAPK/NF-κB pathways, leading to downstream effects on inflammation and immune responses . Specifically, it inhibits the degradation of IκB and the nuclear translocation of the NF-κB subunit (p65), and attenuates the phosphorylation of ERK, p38, and JNK .
Pharmacokinetics
Its molecular weight of 2042665 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The action of 2-Phenylnaphthalene results in significant anti-inflammatory effects . By downregulating the MAPK and NF-κB pathways, it inhibits the production of pro-inflammatory mediators in macrophages . This leads to a decrease in inflammation and an improvement in the symptoms of diseases such as arthritis, cancer, and diabetes .
安全和危害
In terms of safety, it’s important to handle 2-Phenylnaphthalene with care. It should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention if symptoms occur .
未来方向
2-Phenylnaphthalene has potential applications in the field of energy production. For example, it has been used in the Organic Rankine Cycle (ORC) for power production from low to high medium-temperature heat sources . This technology may reduce carbon emissions footprint and operational costs, and increase flexibility .
属性
IUPAC Name |
2-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIHPLQSRVWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060614 | |
| Record name | 2-Phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylnaphthalene | |
CAS RN |
612-94-2, 35465-71-5 | |
| Record name | 2-Phenylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035465715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949VN5DH7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



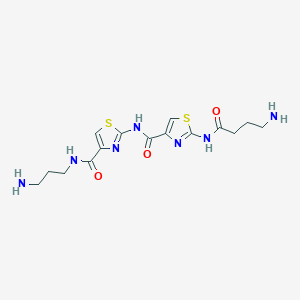
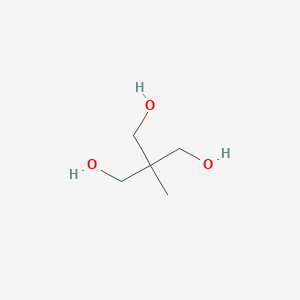

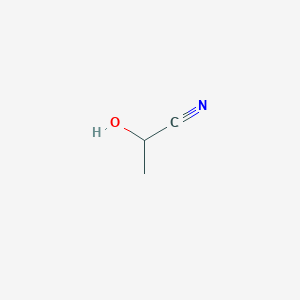




![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
